1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine is a complex organic compound characterized by its unique spirocyclic structure, which integrates an indene framework with an oxane ring and an amine functional group. This compound has garnered interest in various fields of chemical research due to its potential biological activities and applications in medicinal chemistry.
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine falls under the classification of spirocyclic compounds and can be categorized as an amine due to the presence of the amine functional group. Its structural complexity places it among compounds of interest for synthetic organic chemistry and pharmacology.
The synthesis of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine typically involves a multi-step process:
The molecular structure of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine can be represented as follows:
This structure highlights the spirocyclic nature of the compound, which contributes to its unique chemical properties .
The compound's physical properties include its appearance as a powder and a storage temperature at room temperature (RT). Safety data indicates it may have hazard statements related to health risks upon exposure .
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine can participate in various chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties. The choice of reagents and conditions significantly affects the yield and specificity of these reactions.
The mechanism by which 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine exerts its effects involves interactions with specific molecular targets within biological systems. These targets may include enzymes or receptors that modulate various biochemical pathways.
Current research focuses on understanding how this compound interacts at the molecular level to elucidate its potential therapeutic effects and side effects. Studies often employ techniques such as enzyme assays and receptor binding studies to explore these interactions .
The chemical properties include reactivity patterns typical for amines and spirocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for further chemical modifications.
Relevant data from safety profiles indicate potential health hazards associated with exposure; therefore, appropriate safety precautions should be observed during handling .
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine has several scientific applications:
This compound's unique structure positions it as a valuable target for further research and development in both academic and industrial contexts.
Spirocyclic architectures represent a distinctive class of three-dimensional molecular frameworks characterized by two rings sharing a single tetrahedral carbon atom. This orthogonal arrangement imposes significant steric constraints and reduces conformational flexibility, endowing spiro compounds with enhanced binding specificity to biological targets compared to planar aromatic structures [7]. The inherent three-dimensionality of spirocyclic systems occupies underexplored chemical space in drug discovery, offering novel intellectual property opportunities while improving key physicochemical properties such as reduced crystal lattice energy (enhancing solubility) and balanced lipophilicity profiles [7] [4]. In pharmaceutical development, spiro scaffolds have demonstrated remarkable therapeutic versatility, with notable examples including the anticancer agent KDO-24 (featuring spiro[indene-oxindole] architecture) and the antiviral compound BLD-2664, which incorporates a spiro[indene-oxane] core [7].
The oxane component (tetrahydropyran ring) within spiro[indene-oxane] hybrids contributes significantly to their pharmacological profile by introducing stable oxygen-containing heterocyclic motifs that enhance aqueous solubility through hydrogen bonding capacity while maintaining adequate membrane permeability [4] [6]. In materials science, the spiro[indene-oxane] framework exhibits exceptional potential for optoelectronic applications due to its rigid chiral environment and capacity for electronic delocalization across the spiro-conjugated system [4]. This structural motif enables precise tuning of photophysical properties, facilitating development of advanced organic semiconductors and light-emitting materials with controlled emission characteristics [7].
Table 1: Therapeutic Applications of Representative Spirocyclic Pharmaceuticals
Compound | Spiro System | Therapeutic Area | Biological Target |
---|---|---|---|
Donepezil | Indanone-piperidine | Alzheimer's disease | Acetylcholinesterase |
Cipargamin (KAE609) | Spiroindolone | Antimalarial | Plasma membrane Ca²⁺ ATPase |
KDO-24 | Spiro[indene-oxindole] | Anticancer | p53-MDM2 interaction inhibitor |
BLD-2664 | Spiro[indene-oxane] analog | Antiviral | Viral polymerase |
The synthetic lineage of spiro[indene-oxane] derivatives traces back to foundational methodologies for constructing indane-1,3-dione scaffolds, which emerged as privileged building blocks in heterocyclic chemistry during the mid-20th century [4]. Early approaches to indane-1,3-dione synthesis relied on nucleophilic addition of alkyl acetates to dialkyl phthalates under basic conditions, followed by acidic hydrolysis and decarboxylation—a process yielding approximately 50% overall efficiency [4]. Subsequent refinements incorporated transition metal catalysis, exemplified by copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives to form 3-hydroxy-2,3-dihydro-1H-inden-1-one intermediates, which underwent oxidation to indane-1,3-diones with yields exceeding 90% [4].
The specific incorporation of oxane motifs into spiro[indene] systems gained prominence following the recognition that oxygen-containing spirocycles could dramatically enhance pharmacokinetic properties. The landmark development of 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride (CAS: 1803594-66-2) emerged through innovative adaptations of Mannich aminomethylation reactions, which enabled strategic introduction of the basic amine functionality essential for biological activity [6] [8]. This synthetic breakthrough coincided with advancing methodologies for stereoselective spirocyclization, particularly catalytic asymmetric approaches that addressed the inherent challenges of constructing quaternary spirocenters with defined stereochemistry [7]. Contemporary innovations have focused on atom-economical one-pot assemblies combining indene precursors with oxane-forming components under dual catalytic regimes, significantly improving access to these architecturally complex systems for structure-activity relationship studies [7] [4].
Table 2: Historical Development Timeline of Spiro[indene-Oxane] Synthesis
Period | Key Advancement | Synthetic Approach | Yield Improvement |
---|---|---|---|
Pre-1980s | Classical indane-1,3-dione synthesis | Phthalate + alkyl acetate condensation | ~50% (2 steps) |
1987-2000 | Early spirocyclopropanation | Vinyl selenone Michael addition-cyclization | Moderate (dr ~3:1) |
Early 2000s | Catalytic asymmetric spirocyclization | Chiral Rh/Hg-catalyzed diazo cyclopropanations | Up to 99% ee |
2010-2015 | Mannich-cyclization cascades | Tandem aminomethylation-spiroetherification | High diastereoselectivity |
2015-Present | Stereoselective spiro[indene-oxane] synthesis | Organocatalytic desymmetrization strategies | >90% ee |
The molecular architecture of 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine (C₁₃H₁₇N) represents a sophisticated merger of two pharmacologically significant domains: the planar aromatic indene system and the non-planar aliphatic oxane ring. This hybrid manifests as a [4.6] spiro system where the spiro carbon (C2 of indene/C4' of oxane) creates a perfect orthogonal orientation between the indene plane and the tetrahydropyran chair conformation [2] [8]. X-ray crystallographic analyses of related spiro[indene-oxane] compounds reveal characteristic bond parameters including C(spiro)-C(indene) bond lengths averaging 1.54 Å and C(spiro)-O(oxane) distances of approximately 1.46 Å, with the indene system exhibiting minor puckering (5-7°) due to spiroconjugation effects [7]. The SMILES notation (O=C1C2(CCOCC2)CC3=C1C=CC=C3) precisely encodes the connectivity, while the molecular formula (C₁₃H₁₄O₂ for the non-aminated precursor) confirms the 13-carbon scaffold with the spiro junction creating a fully substituted quaternary center [2] [4].
The strategic incorporation of the exocyclic amine at the C3 position (adjacent to the indene carbonyl) introduces a crucial basic center (pKₐ ~9.5-10.5) capable of salt formation, as evidenced by the pharmacologically preferred hydrochloride salt form (C₁₃H₁₈ClNO, MW: 239.74 g/mol) [5] [8]. This ammonium species dramatically enhances aqueous solubility (>50 mg/mL) compared to the neutral free base (<1 mg/mL), addressing a key limitation in drug development of highly lipophilic spirocycles [6] [8]. The stereoelectronic profile reveals nuanced interactions: the amine lone pair exhibits modest conjugation with the adjacent carbonyl (Δλmax = 12 nm bathochromic shift upon protonation), while the oxane oxygen's n→σ* orbital interactions with the indene system impart significant rigidity, reducing the number of accessible conformers by >70% compared to non-spiro analogs [4] [7]. This constrained geometry is particularly advantageous for selective target engagement, as demonstrated in molecular docking studies of analogous compounds showing improved binding pocket complementarity versus monocyclic counterparts [1] [7].
Table 3: Structural and Physicochemical Properties of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine Derivatives
Property | Free Base | Hydrochloride Salt | Analytical Method |
---|---|---|---|
Molecular Formula | C₁₃H₁₇N | C₁₃H₁₈ClNO | High-resolution MS |
Molecular Weight | 187.28 g/mol | 239.74 g/mol | - |
CAS Registry Number | Not reported | 1803594-66-2 | - |
SMILES Notation | [Not provided] | C1COCCC12CC3=CC=CC=C3C2N.Cl | Canonical representation |
Aqueous Solubility (25°C) | <1 mg/mL | >50 mg/mL | HPLC-UV quantification |
Storage Stability | - | RT, powder form | GHS-compliant documentation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7